

# An In-depth Technical Guide to BTK Ligand 15 (BTK-IN-15)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | BTK ligand 15 |           |
| Cat. No.:            | B15542549     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies. This document provides a comprehensive technical overview of **BTK Ligand 15**, also known as BTK-IN-15 or compound 42, a potent and selective pyrrolopyrimidine-based inhibitor of BTK. This guide details its chemical structure, physicochemical and biological properties, and provides in-depth experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to support researchers and drug development professionals in the advancement of novel BTK-targeted therapies.

## **Chemical Structure and Properties**

BTK-IN-15 is a novel pyrrolopyrimidine derivative designed as a potent inhibitor of Bruton's tyrosine kinase.[1] Its chemical structure and key properties are summarized below.

#### Chemical Structure:

IUPAC Name: N-(4-((4-(acryloyl)piperazin-1-yl)methyl)-3-fluorophenyl)-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

#### SMILES:

O=C(C=C)N1CCC(C2=CNC3=NC=NC(C4=CC=C(CNC(C5=CC=C5)=O)C(F)=C4)=C23)=CC1



CAS Number: 2820426-92-2

Table 1: Physicochemical Properties of BTK-IN-15

| Property          | Value                                        | Reference |
|-------------------|----------------------------------------------|-----------|
| Molecular Formula | C32H29FN6O2                                  | [2]       |
| Molecular Weight  | 560.61 g/mol                                 | [2]       |
| Appearance        | Solid                                        |           |
| Purity            | >98% (as referenced by commercial suppliers) | _         |
| Solubility        | Soluble in DMSO                              | _         |

## **Biological Activity**

BTK-IN-15 is a highly potent inhibitor of BTK with excellent selectivity and demonstrated antiproliferative and pro-apoptotic activity in B-cell lymphoma cell lines. It also exhibits favorable pharmacokinetic properties, including high oral absorption.

Table 2: In Vitro Biological Activity of BTK-IN-15

| Assay                            | Cell Line/Target                | IC50    | Reference |
|----------------------------------|---------------------------------|---------|-----------|
| BTK Kinase Inhibition            | Recombinant BTK                 | 0.7 nM  | _         |
| BTK Autophosphorylation (Tyr223) | TMD8 cells                      | 1.49 nM | -         |
| Anti-proliferative Activity      | REC-1 (Mantle Cell<br>Lymphoma) | 1.7 nM  | -         |
| Anti-proliferative Activity      | TMD8                            | 2.6 nM  | <u>-</u>  |
| hERG Channel Activity            | 4.38 μΜ                         |         | -         |



Table 3: In Vivo Data for BTK-IN-15

| Parameter                     | Species                  | Dosage                                         | Result | Reference |
|-------------------------------|--------------------------|------------------------------------------------|--------|-----------|
| Oral<br>Bioavailability       | Mice                     | 10 mg/kg (p.o.)                                | 40.98% |           |
| Tumor Growth Inhibition (TGI) | Mice (TMD8<br>xenograft) | 50 mg/kg (p.o.,<br>twice daily for 21<br>days) | 104%   | _         |

## Signaling Pathways and Experimental Workflows BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2), which ultimately results in the activation of transcription factors that drive cellular responses.





Click to download full resolution via product page

Caption: Simplified BTK Signaling Pathway and Inhibition by BTK-IN-15.



#### **Experimental Workflow: BTK Kinase Inhibition Assay**

The following diagram outlines a typical workflow for determining the in vitro potency of a compound against BTK using a biochemical assay.



Click to download full resolution via product page

Caption: General workflow for a BTK kinase inhibition assay.

#### **Experimental Protocols**

The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of BTK-IN-15 (compound 42).

### Synthesis of BTK-IN-15 (Compound 42)

The synthesis of BTK-IN-15 is a multi-step process. A detailed, step-by-step protocol would be found in the supplementary information of the source publication. The general synthetic scheme involves the preparation of key intermediates followed by their coupling to assemble the final molecule. The final step typically involves the reaction of an amine intermediate with acryloyl chloride to introduce the covalent warhead.

Disclaimer: A detailed, step-by-step synthesis protocol with specific reagents, quantities, and reaction conditions is proprietary and would be detailed in the source publication's supplementary materials. The following is a generalized representation.

 Synthesis of the Pyrrolopyrimidine Core: This typically involves the condensation of a substituted pyrimidine with a suitable partner to form the bicyclic ring system.



- Functionalization of the Core: Introduction of the phenoxyphenyl group at the 5-position and a leaving group (e.g., a halogen) at the 4-position of the pyrrolopyrimidine core.
- Synthesis of the Side Chain: Preparation of the N-(4-((piperazin-1-yl)methyl)-3fluorophenyl)benzamide intermediate.
- Coupling Reaction: Nucleophilic aromatic substitution reaction between the functionalized pyrrolopyrimidine core and the side chain intermediate.
- Final Acryloylation: Reaction of the terminal piperazine nitrogen with acryloyl chloride to yield BTK-IN-15.

Purification at each step is typically achieved by column chromatography, and the structure of the final compound is confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

#### **BTK Kinase Inhibition Assay (In Vitro)**

This assay determines the concentration of BTK-IN-15 required to inhibit the enzymatic activity of BTK by 50% (IC<sub>50</sub>).

- Materials: Recombinant human BTK, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., a poly-GT peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- · Procedure:
  - Prepare serial dilutions of BTK-IN-15 in DMSO and then dilute in kinase buffer.
  - Add recombinant BTK enzyme and the substrate to the wells of a microplate.
  - Add the diluted BTK-IN-15 or vehicle control (DMSO) to the wells.
  - Initiate the kinase reaction by adding a solution of ATP.
  - Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
  - Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.



- Calculate the percentage of inhibition for each concentration of BTK-IN-15 relative to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the dose-response curve to a four-parameter logistic equation.

#### **Cell Proliferation Assay**

This assay measures the effect of BTK-IN-15 on the proliferation of cancer cell lines.

- Materials: B-cell lymphoma cell lines (e.g., REC-1, TMD8), cell culture medium (e.g., RPMI-1640 with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
  - Seed the cells in a 96-well plate and allow them to attach or stabilize overnight.
  - Treat the cells with serial dilutions of BTK-IN-15 or vehicle control.
  - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
  - Measure the luminescence, which is proportional to the number of viable cells.
  - Calculate the percentage of cell proliferation inhibition for each concentration and determine the IC₅₀ value.

### **Apoptosis Assay**

This assay quantifies the induction of apoptosis in cells treated with BTK-IN-15.

- Materials: TMD8 cells, cell culture medium, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, and a flow cytometer.
- Procedure:



- Treat TMD8 cells with various concentrations of BTK-IN-15 or vehicle control for a specified time (e.g., 72 hours).
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

#### Conclusion

BTK-IN-15 (compound 42) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase with promising anti-cancer properties in preclinical models of B-cell malignancies. Its high potency, excellent kinase selectivity, and favorable oral bioavailability make it a valuable research tool and a potential candidate for further drug development. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and similar compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to BTK Ligand 15 (BTK-IN-15)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15542549#btk-ligand-15-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com